molecular formula C10H12BrNO B2919567 N-(2-bromophenethyl)acetamide CAS No. 74315-08-5

N-(2-bromophenethyl)acetamide

Cat. No. B2919567
CAS RN: 74315-08-5
M. Wt: 242.116
InChI Key: VVSUNRPCFIIDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenethyl)acetamide is a chemical compound with the molecular formula C10H12BrNO . It is also known by other names such as Acetanilide, 2’-bromo-; 2’-Bromoacetanilide; 2-Bromo-N-acetylaniline; o-Bromoacetanilide .


Molecular Structure Analysis

The molecular structure of N-(2-bromophenethyl)acetamide can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is VOBKUOHHOWQHFZ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Dibromohydration Synthesis : N-(2-bromophenethyl)acetamide is used in the dibromohydration of N-(2-alkynylaryl)acetamide, a process significant in organic chemistry for synthesizing N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives (Qiu, Li, Ma, & Zhou, 2017).
  • Pharmacological Assessment : It is also a component in the synthesis of new pharmacological agents, specifically those with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani, Pal, Hegde, & Hashim, 2016).

Chemical Synthesis and Analysis

  • Chemoselective Acetylation : N-(2-bromophenethyl)acetamide is involved in the chemoselective acetylation of 2-aminophenol, a crucial step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
  • Density Functional Theory Study : It plays a role in the density functional theory study of acetamide derivatives as anti-HIV drugs, helping understand their interaction with biological molecules (Oftadeh, Mahani, & Hamadanian, 2013).

Biological and Environmental Applications

Thermodynamic Studies

  • Thermodynamic Properties : Extensive thermodynamic studies of acetamide and its derivatives, including N-(2-bromophenethyl)acetamide, provide insights into their phase behavior and molecular interactions (Štejfa, Chun, Pokorný, Fulem, & Růžička, 2020).

Cross-Coupling Applications

  • Suzuki‐Miyaura Cross‐Coupling : Utilized in the preparation of 2′‐Vinylacetanilide through Suzuki‐Miyaura cross-coupling, demonstrating its utility in organic synthesis (Cottineau, Kessler, & O’Shea, 2006).

Antimicrobial and Antiviral Research

  • Antiviral Activity : Derivatives of N-(2-bromophenethyl)acetamide exhibit anticytomegalovirus activity, underlining their potential in antiviral research (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

Environmental Applications

  • Acetaminophen Degradation : Its derivatives are used in the degradation of acetaminophen, a common pharmaceutical compound, through photocatalytic processes (Tao, Liang, Zhang, & Chang, 2015).

Future Directions

A recent study has developed a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides . This indicates potential future directions in the use of similar compounds in catalytic reactions.

properties

IUPAC Name

N-[2-(2-bromophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSUNRPCFIIDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenethyl)acetamide

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2-(2-Bromo-phenyl)-ethylamine is reacted with acetic anhydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.